molecular formula C20H21BrN8 B608578 (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide CAS No. 1116571-01-7

(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide

Cat. No. B608578
M. Wt: 453.34
InChI Key: KSECQYDNQYAZMQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 7H-pyrrolo[2,3-d]pyrimidin-4-amine . These derivatives are often studied for their potential as inhibitors for various diseases .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized to optimize various activities . For instance, methoxy substitutions and the incorporation of a sulfur linker have been explored .

Scientific Research Applications

Application in Acute Lymphoblastic Leukemia (ALL) Treatment

Summary of the Application

The Lim kinase 2 inhibitor has been evaluated preclinically as a novel small molecule inhibitor of LIM kinases (LIMK) in Philadelphia-Chromosome Positive (BCR::ABL+) Acute Lymphoblastic Leukemia (ALL).

Methods of Application

The inhibitor was tested in vitro and in vivo for BCR::ABL -driven B-ALL. The IC50 value of the inhibitor was ≤1000 nM in BCR::ABL+ TOM-1 and BV-173 cells.

Results or Outcomes

The inhibitor induced dose-dependent apoptosis and cell cycle arrest in these cell lines .

Application in Actin Cytoskeleton Dynamics

Summary of the Application

LIMK1 and its paralogue LIMK2 are two closely related kinases that control actin cytoskeleton dynamics. They are potential therapeutic targets for the treatment of diseases linked to malfunction of the actin cytoskeleton, including neurological disorders and cancer.

Methods of Application

The structural features of LIMKs are evaluated for implications on the drug discovery process. The unique catalytic mechanism of the kinase is explained, shedding light on substrate recognition and how LIMK activity is regulated .

Results or Outcomes

The review discusses potential future directions for targeting LIMKs pharmacologically, also beyond just inhibiting the kinase domain .

Application in Glaucoma Treatment

Summary of the Application

The Lim kinase 2 inhibitor has been reported in the discovery and development of a dual LIM-kinase and ROCK inhibitor for the treatment of Glaucoma.

Methods of Application and Results or Outcomes

Unfortunately, the specific methods of application and the results or outcomes for this application are not detailed in the source .

Application in Triple-Negative Breast Cancer Treatment

Summary of the Application

The Lim kinase 2 inhibitor has been reported to reduce the migration of MDA-MB-231 triple-negative breast cancer cells.

Methods of Application

The inhibitor was tested in vitro on MDA-MB-231 triple-negative breast cancer cells.

Results or Outcomes

The compound can reduce the migration of these cells at 10 μM by inducing β-catenin nuclear localization and disassembling stress fibers .

Application in Cytoskeleton Regulation

Summary of the Application

LIMK1 and LIMK2 are serine/threonine and tyrosine kinases that play a major role in dynamic cytoskeleton regulation. They are downstream effectors of small G proteins of the Rho-GTPases superfamily .

Results or Outcomes

Application in Actin Cytoskeleton Dynamics

Summary of the Application

LIMK1 and LIMK2 are two closely related kinases that control actin cytoskeleton dynamics. Consequently, they are potential therapeutic targets for the treatment of diseases linked to malfunction of the actin cytoskeleton, including neurological disorders and cancer .

Results or Outcomes

Application in Subarachnoid Hemorrhage Treatment

Summary of the Application

Fasudil, a potent ROCK inhibitor, prevents cerebral vasospasm after surgery for subarachnoid hemorrhage .

properties

IUPAC Name

(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSECQYDNQYAZMQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 3
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 4
Reactant of Route 4
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 5
Reactant of Route 5
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 6
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.